molecular formula C11H10INS B13248477 3-iodo-N-(thiophen-2-ylmethyl)aniline

3-iodo-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B13248477
M. Wt: 315.18 g/mol
InChI Key: FPHNIDDINMNAEA-UHFFFAOYSA-N
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Description

3-iodo-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₁₀INS It features an iodine atom attached to an aniline ring, which is further substituted with a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(thiophen-2-ylmethyl)aniline typically involves the iodination of N-(thiophen-2-ylmethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aniline ring in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: New aromatic compounds with various functional groups replacing the iodine atom.

    Oxidation Products: Sulfoxides and sulfones derived from the thiophene ring.

Mechanism of Action

The mechanism of action of 3-iodo-N-(thiophen-2-ylmethyl)aniline depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene ring and iodine atom can interact with biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-N-(thiophen-3-ylmethyl)aniline
  • 3-iodo-N-(thiophen-2-ylmethyl)pyridin-2-amine

Uniqueness

3-iodo-N-(thiophen-2-ylmethyl)aniline is unique due to the specific positioning of the iodine atom and the thiophen-2-ylmethyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological profiles and material properties compared to its analogs .

Properties

Molecular Formula

C11H10INS

Molecular Weight

315.18 g/mol

IUPAC Name

3-iodo-N-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C11H10INS/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2

InChI Key

FPHNIDDINMNAEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NCC2=CC=CS2

Origin of Product

United States

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